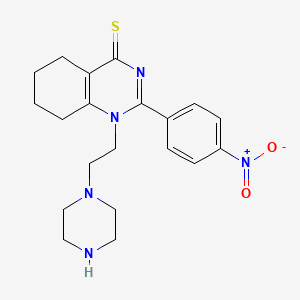

2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. It also contains a piperazine ring and a nitrophenyl group. Quinazoline derivatives have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline, piperazine, and nitrophenyl groups. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could influence the compound’s solubility in water .Applications De Recherche Scientifique

Synthesis and Biological Activities

- This compound and its derivatives have been explored for their synthesis and biological activities. The study by Wujec et al. (2023) describes the synthesis of a related compound, yielding it via a three-step protocol and characterizing its structure through various spectroscopic techniques M. Wujec, R. Typek, Molbank, 2023.

- Pitucha et al. (2005) synthesized derivatives involving piperazine reactions and evaluated their antibacterial activities M. Pitucha, M. Wujec, M. Dobosz, U. Kosikowska, A. Malm, Acta poloniae pharmaceutica, 2005.

Antiviral and Antimicrobial Properties

- Selvakumar et al. (2018) focused on synthesizing derivatives with antiviral properties, especially against avian paramyxovirus, showing promising results compared to commercial antiviral drugs B. Selvakumar, Naveen Gujjar, M. Subbiah, K. Elango, Medicinal Chemistry Research, 2018.

- Al-Abdullah et al. (2014) synthesized N-Mannich bases and tested their activity against a panel of bacteria and the fungus Candida albicans, finding several compounds with potent antibacterial activity E. S. Al-Abdullah, Hanadi H. Asiri, S. Lahsasni, E. E. Habib, T. Ibrahim, A. El-Emam, Drug Design, Development and Therapy, 2014.

Structural and Spectroscopic Characterization

- El-Emam et al. (2012) conducted quantum chemical calculations and detailed spectroscopic studies on a related compound, demonstrating its potential as a chemotherapeutic agent A. El-Emam, Abdul-Malek S. Al-Tamimi, K. Al-rashood, H. N. Misra, V. Narayan, O. Prasad, L. Sinha, Journal of Molecular Structure, 2012.

Antiparasitic and Antituberculosis Potential

- Saadeh et al. (2009) synthesized novel compounds derived from antiparasitic precursors and found potent antiamoebic and antigiardial activities, surpassing standard drugs in preliminary screenings Haythem A. Saadeh, I. Mosleh, M. S. Mubarak, Molecules, 2009.

- Tangallapally et al. (2006) aimed to improve bioavailability in anti-tuberculosis agents, synthesizing new analogues of a lead compound and achieving enhanced absorption and serum half-life Rajendra Tangallapally, Robin E. B. Lee, A. Lenaerts, Richard E. Lee, Bioorganic & medicinal chemistry letters, 2006.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFLEKHCBSECAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2607077.png)

![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)

![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2607083.png)

![N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2607084.png)

![1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2607087.png)

![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)

![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2607094.png)

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)